2-Iodoadenosine
描述
2-Iodoadenosine (CAS No. 35109-88-7) is a halogenated nucleoside analog derived from adenosine, featuring an iodine atom at the C2 position of the purine ring. This modification enhances its utility in synthetic chemistry and biomedical research. It serves as a versatile intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald–Hartwig couplings) to install diverse substituents . Synthesized via the Matsuda protocol, it is typically prepared in 3–5 steps from guanosine, involving acetylation, chlorination, and iodination .
Its applications span RNA spin-labeling for electron paramagnetic resonance (EPR) studies , antitubercular agent synthesis , and radiolabeling .
Structure
3D Structure
属性
分子式 |
C10H12IN5O4 |
|---|---|
分子量 |
393.14 g/mol |
IUPAC 名称 |
2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) |
InChI 键 |
MGEBVSZZNFOIRB-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N |
产品来源 |
United States |
准备方法
Nucleophilic Substitution with Potassium Iodide
In a patent-derived procedure, 2-chloroadenosine is refluxed with excess potassium iodide (KI) in N,N-dimethylacetamide (DMAc) at 120°C for 24 hours. The reaction is catalyzed by copper(I) iodide (CuI), which facilitates the formation of a reactive iodide intermediate. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate and extracted with dichloromethane (DCM). The yield of 2-iodoadenosine ranges from 70–75%, with residual chloride impurities removed via recrystallization.
Optimization Insights:
Palladium-Catalyzed Halogen Exchange
Advanced methods employ palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) to mediate iodide substitution. In a representative example, 2-bromoadenosine is treated with sodium iodide (NaI) and Pd(OAc)₂ in tetrahydrofuran (THF) at 80°C for 8 hours. The catalytic cycle involves oxidative addition of the C–Br bond to palladium, followed by iodide displacement. This method achieves yields of 80–85% with >99% regioselectivity.
The Sonogashira cross-coupling reaction enables the introduction of alkynyl groups at the C2 position, which can later be converted to iodine-containing moieties.
Synthesis of 2-Ethynyladenosine Precursors
Protected adenosine derivatives, such as 3′,5′-di-O-TBS-adenosine, undergo Sonogashira coupling with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂ and CuI. The reaction proceeds at room temperature in triethylamine (TEA), yielding 2-ethynyladenosine intermediates. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) affords the free alkyne, which is subjected to iodination.
Iodosulfonylation of Alkynyl Intermediates
Iodosulfonylation of 2-ethynyladenosine with p-toluenesulfonyl iodide (TsI) in tetrahydrofuran (THF) introduces a β-iodovinylsulfone group. The reaction is conducted at room temperature for 40 hours with sodium acetate (NaOAc) as a base, yielding (E)-2-(β-iodovinyl)sulfone derivatives in 80% yield (Table 1). Acidic hydrolysis of the sulfone group then furnishes this compound.
Table 1. Optimization of Iodosulfonylation Conditions
| Entry | Iodine Source | Solvent | Additive | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TsI | THF | NaOAc | 40 | 80 |
| 2 | I₂ | MeCN | TsNa | 1.5 | 60 |
| 3 | KI | DMSO | Bz₂O | 15 | 0 |
Critical Analysis of Methodologies
Yield and Purity Considerations
-
Direct Iodination: Offers moderate yields (70–85%) but requires stringent temperature control to avoid decomposition.
-
Halogen Exchange: Higher yields (75–85%) are achievable with palladium catalysis, albeit at increased cost.
-
Sonogashira Route: Multi-step synthesis reduces overall yield (50–60%) but provides access to diverse intermediates.
Scalability and Industrial Relevance
The halogen exchange method described in Patent WO2015085497A1 is notably scalable, with demonstrated yields of 96% in kilogram-scale reactions. In contrast, iodosulfonylation protocols remain confined to laboratory-scale applications due to the toxicity of TsI and complex purification steps .
化学反应分析
Types of Reactions
2-Iodoadenosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the oxolane moiety.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Reduced purine or oxolane derivatives.
Substitution: Thiolated or aminated derivatives.
科学研究应用
Pharmacological Applications
Adenosine Receptor Modulation
2-Iodoadenosine primarily acts as an agonist for adenosine receptors, particularly the A2A and A3 subtypes. These receptors are involved in numerous physiological processes, including immune response regulation, cardiovascular function, and neurotransmission.
- A2A Receptor Agonism : Activation of the A2A receptor has been linked to anti-inflammatory effects and neuroprotection. For instance, studies have shown that this compound can suppress immune responses, which is beneficial in conditions like Parkinson's disease where inflammation plays a critical role .
- A3 Receptor Activity : The A3 receptor is associated with protective effects in ischemic conditions. Research indicates that this compound enhances the effects of A3 receptor agonists, potentially offering therapeutic avenues for cardiac and cerebral ischemia .
Anticancer Research
Recent studies have highlighted the anticancer potential of this compound through its action on adenosine receptors. Compounds derived from this compound have demonstrated significant cytostatic effects against various cancer cell lines.
- Cytostatic Activity : In vitro studies have reported that derivatives of this compound exhibit potent growth inhibition in prostate cancer cell lines, showing comparable or enhanced efficacy compared to established agonists like Cl-IB-MECA .
- Mechanisms of Action : The anticancer activity is believed to be mediated through multiple pathways, including modulation of the Wnt signaling pathway and induction of apoptosis in tumor cells .
Chemical Biology Applications
Synthesis of Modified Nucleotides
this compound serves as a precursor in the synthesis of various nucleoside analogs used in chemical biology research. Its halogenated structure allows for further modifications that can enhance binding affinity to specific receptors.
- Radioligand Binding Studies : Compounds synthesized from this compound have been utilized in radioligand binding assays to characterize receptor interactions. These studies provide insights into the binding affinities and selectivities of new adenosine receptor ligands .
Therapeutic Potential
The pharmacological properties of this compound suggest its potential use as a therapeutic agent in several medical conditions:
- Cardiovascular Diseases : Given its role in modulating adenosine receptors, this compound analogs may be developed for treating ischemic heart disease and other cardiovascular disorders by promoting vasodilation and reducing myocardial oxygen demand .
- Neurological Disorders : The neuroprotective effects observed with A2A receptor activation indicate that this compound could be explored for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
作用机制
The mechanism of action of 2-Iodoadenosine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as DNA polymerases or reverse transcriptases.
相似化合物的比较
Halogenated Adenosine Analogs
2-Chloroadenosine
- Structural Difference : Chlorine replaces iodine at C2.
- Reactivity : Less reactive in cross-coupling due to weaker C–Cl bond polarization, requiring harsher conditions compared to iodine.
- Biological Activity: Known for adenosine receptor agonism, contrasting with 2-Iodoadenosine’s antimetabolite activity .
2-Bromoadenosine
- Structural Difference : Bromine at C2.
- Reactivity: Intermediate reactivity between Cl and I in cross-couplings. Limited evidence in catalysis compared to this compound.
- Applications : Primarily used in crystallography due to heavy atom effects; fewer synthetic applications reported.
5-Iodocytidine
- Structural Difference : Iodine at C5 of cytidine.
- Applications: Used in RNA synthesis for spin-labeling, similar to this compound in EPR studies. ACE chemistry (mild oxidation) improves stability during oligonucleotide synthesis .
Functional Analogs in Medicinal Chemistry
Clofarabine
- Structural Difference: Fluorine at C2 and arabinose sugar.
- Biological Activity: FDA-approved for leukemia; acts as a DNA polymerase inhibitor. Unlike this compound, it lacks iodine’s cross-coupling utility .
Fludarabine
- Structural Difference: Fluorine at C2 and arabinose sugar.
- Mechanism : Inhibits DNA synthesis via incorporation into DNA strands. Shares antimetabolite properties but distinct pharmacokinetics .
Comparative Data Tables
Table 1: Structural and Reactivity Comparison of Halogenated Nucleosides
| Compound | Halogen (Position) | Key Reactions | Yield in Pd-Catalyzed Couplings | Key Applications |
|---|---|---|---|---|
| This compound | I (C2) | Suzuki, Sonogashira | Moderate (coordination issues) | RNA labeling, antimetabolites |
| 2-Chloroadenosine | Cl (C2) | Limited cross-coupling | Low (inert C–Cl bond) | Receptor studies |
| 5-Iodocytidine | I (C5) | Sonogashira, ACE chemistry | High (optimized conditions) | RNA structure analysis |
常见问题
Q. What are the established synthetic routes for 2-Iodoadenosine, and how can researchers optimize reaction yields?
this compound is typically synthesized via halogenation of adenosine derivatives. A common method involves treating adenosine with iodine-containing reagents (e.g., iodine monochloride) under controlled conditions. For example, describes a protocol where this compound is treated with thionyl chloride in pyridine to generate intermediates for fluorinated nucleosides. Key optimization steps include:
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions.
- Purification : Column chromatography with gradients of methanol/dichloromethane is critical for isolating high-purity products (>95%) .
- Yield improvement : Pre-protection of hydroxyl groups (e.g., acetonide formation) prevents undesired substitutions .
Q. How should researchers characterize and validate the identity of this compound in novel compounds?
Per , rigorous characterization requires:
- Spectroscopic analysis : H/C NMR to confirm iodination at the 2-position (distinct shifts at δ 7.8–8.2 ppm for aromatic protons).
- Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H] at m/z 409.1.
- HPLC validation : Use reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 260 nm for purity assessment (>97%) .
Note : For novel derivatives, elemental analysis (C, H, N) and X-ray crystallography are recommended to resolve structural ambiguities .
Q. What are the primary biochemical applications of this compound in enzymatic studies?
this compound is widely used as a substrate or inhibitor in nucleoside metabolism research. highlights its role as a competitive inhibitor of GI-nucleoside hydrolase (Km/Ki = 61), with applications in:
- Enzyme kinetics : Measuring inhibition constants under varied pH/temperature conditions.
- Mechanistic studies : Probing catalytic residues via iodine’s steric and electronic effects .
Advanced Research Questions
Q. How can researchers address discrepancies in reported inhibitory activity (Km/Ki) of this compound across studies?
Contradictions in inhibition data (e.g., vs. unpublished reports) often arise from:
- Assay conditions : Variations in buffer composition (e.g., Tris-HCl vs. phosphate) or ionic strength.
- Enzyme sources : Recombinant vs. purified native enzymes may exhibit differing substrate affinities.
Methodological solutions : - Standardize protocols using guidelines from (e.g., double-blinding, allocation concealment) to reduce bias.
- Perform sensitivity analyses to quantify the impact of variables like pH or cofactor concentrations .
Q. What strategies are effective for modifying this compound to enhance stability or target specificity?
- Fluorination : Replace iodine with fluorine via TsF/TBAF to reduce steric hindrance while retaining electronic effects.
- PEGylation : Conjugation with polyethylene glycol (e.g., azido-PEG linkers) improves solubility and bioavailability.
- Protecting groups : Use 2',3'-acetonide to stabilize the ribose moiety during derivatization .
Q. How should researchers design experiments to resolve conflicting hypotheses about this compound’s role in immune modulation?
notes conflicting reports on its anti-inflammatory vs. pro-inflammatory effects. To reconcile these:
- Dose-response studies : Test concentrations from 1 nM–100 µM in macrophage/lymphocyte models.
- Pathway analysis : Use RNA-seq or phosphoproteomics to map Toll-like receptor (TLR) signaling dynamics.
- Control for impurities : Validate purity via HPLC-MS to exclude confounding by degradation products (e.g., adenosine) .
Q. What methodological pitfalls should researchers avoid when studying this compound in vivo?
- Allocation bias : Randomize animal cohorts and blind experimenters to treatment groups.
- Pharmacokinetic variability : Account for interspecies differences in nucleoside transporters (e.g., CNT1/2 expression).
- Data interpretation : Use Bayesian statistics to quantify uncertainty in small-sample studies .
Q. How can computational methods complement experimental studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
